Decenedioic acid

Description

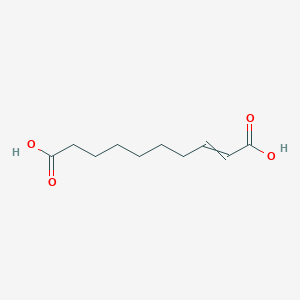

Structure

3D Structure

Properties

IUPAC Name |

dec-2-enedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNMWLWTZWWEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biogeochemical Pathways of Decenedioic Acid

Presence and Distribution in Natural Matrices

Decenedioic acid has been detected and quantified in a range of natural substances, most notably in products from honeybees and as a metabolite of certain fungi. Its distribution appears to be specific, and its presence can sometimes serve as a biomarker for authenticity or biological processes.

Occurrence in Apicultural Products (e.g., Honey, Royal Jelly)

This compound is a known constituent of the lipid fraction of royal jelly, the exclusive food of queen honeybees. It is found alongside other fatty acids, though in smaller quantities than the most prominent fatty acid, 10-hydroxy-2-decenoic acid (10-HDA) researchgate.netnih.govmdpi.com. The fatty acid profile of royal jelly is complex, with 10-HDA and its precursor, 10-hydroxydecanoic acid (10-HDAA), making up a significant portion of the lipid content nih.gov. While specific concentrations can vary, 2-decenedioic acid has been reported in royal jelly at levels of 0.18% to 0.33% nih.gov.

In honey, (E)-2-decenedioic acid has been identified as a constituent, with its concentration varying significantly based on the feeding practices of the bees. This has led to its proposed use as a marker for honey adulteration. Natural honey typically contains trace amounts of this compound. In contrast, honey produced by bees fed with sugar syrup shows substantially higher concentrations of (E)-2-decenedioic acid nih.gov.

Table 1: Reported Concentrations of (E)-2-Decenedioic Acid in Honey

| Honey Type | Concentration Range (mg/kg) | Source(s) |

| Natural Honey | 10.9 - 14.8 | nih.gov |

| Sugar-Fed Honey | 122 - 127 | nih.gov |

Identification in Fungal Metabolomes

This compound has been identified as a natural product within the fungal kingdom. Specifically, the fungus Aspergillus unilateralis has been reported to produce this compound physiciansweekly.com. Fungi, in general, are known to produce a wide variety of dicarboxylic acids through various metabolic pathways researchgate.netnih.govacs.orgnih.gov. The production of these acids can be influenced by factors such as the concentration of metal ions in the growth medium researchgate.net. While the broader context of dicarboxylic acid biosynthesis in fungi is an active area of research, the specific pathways leading to this compound in Aspergillus unilateralis and its potential ecological role for the fungus are not yet fully elucidated.

Detection in Plant Extracts

The presence of dicarboxylic acids in plants is well-established, where they serve as components of natural protective polymers like cutin and suberin nih.govgerli.comnih.gov. These dicarboxylic acids are derived from the ω-oxidation of fatty acids nih.govnih.gov. While a variety of dicarboxylic acids have been identified in plant tissues, direct and specific detection of this compound in plant extracts is not widely documented in the currently available scientific literature. General metabolomic studies of plants have identified numerous primary and secondary metabolites, including various organic acids, but specific mention of this compound is scarce mdpi.comnih.govnih.govriken.jp. However, given the known pathways for dicarboxylic acid synthesis in plants, its presence in trace amounts in certain plant species cannot be ruled out. For instance, traumatic acid, a C12 monounsaturated dicarboxylic acid, is a known wound-healing agent in plants gerli.com.

Elucidation of Precursor Compounds in Biological Systems

The biosynthesis of this compound is understood to be linked to the metabolism of longer-chain fatty acids. In the context of honeybees, the lipid components of royal jelly, including this compound, are synthesized in the mandibular glands of nurse bees researchgate.net. The primary fatty acid in royal jelly is 10-hydroxy-2-decenoic acid (10-HDA), and it is plausible that this compound shares a common biosynthetic precursor or pathway. Oleic acid has been identified as a metabolic precursor to cis-5-decenedioic acid mdpi.com. Furthermore, studies on the biosynthesis of the C10 dicarboxylic acid, sebacic acid, have shown that it can be produced from oleic acid through multi-step enzymatic reactions mdpi.com. The general pathway of ω-oxidation of fatty acids is a key mechanism for the formation of dicarboxylic acids in both microorganisms and higher organisms nih.govnih.gov. This process involves the oxidation of the terminal methyl group of a fatty acid to a carboxylic acid, thus forming a dicarboxylic acid.

Environmental and Ecological Research Contexts for this compound

The study of this compound extends into environmental and ecological research, primarily due to its presence in the atmosphere and its metabolic roles in various organisms. Gaseous dicarboxylic acids, including those in the same class as this compound, are known to participate in atmospheric new particle formation, which has implications for air quality and climate acs.org.

In ecological contexts, medium-chain dicarboxylic acids are recognized for their metabolic functions. They are produced by both plants and animals and can serve as an energy source nih.govnih.gov. Their metabolism through peroxisomal β-oxidation represents an alternative pathway to the more common mitochondrial β-oxidation of fatty acids nih.gov. This can be particularly important in specific physiological or pathological states nih.gov. The presence of this compound in royal jelly suggests a specific role in the development and nutrition of honeybee queens, although the precise functions are still under investigation.

Biosynthetic Routes and Enzymatic Mechanisms of Decenedioic Acid

Metabolic Intermediates and Enzyme Catalysis in Decenedioic Acid Formation

The enzymatic conversion of an unsaturated C10 fatty acid, such as decenoic acid, into this compound via the ω-oxidation pathway involves a three-step catalytic cascade. Each step is catalyzed by a specific class of enzymes, generating distinct metabolic intermediates.

The pathway proceeds as follows:

Hydroxylation : The process begins with the activation of the terminal methyl group (the ω-carbon) of the fatty acid. A cytochrome P450 monooxygenase (CYP) catalyzes the insertion of a hydroxyl group at this position. wikipedia.orgnih.gov This reaction requires molecular oxygen and an electron donor, typically NADPH. wikipedia.org The product of this step is an ω-hydroxy unsaturated fatty acid, for instance, 10-hydroxy-decenoic acid.

Oxidation to Aldehyde : The newly formed terminal alcohol group is then oxidized to an aldehyde. This reaction is catalyzed by a long-chain alcohol dehydrogenase (ADH), which uses NAD+ as an oxidant. medsciencegroup.comnih.gov The resulting intermediate is an unsaturated fatty aldehyde with a carboxylic acid at the other end (e.g., 10-oxo-decenoic acid).

Oxidation to Carboxylic Acid : In the final step, the terminal aldehyde group is oxidized to a carboxylic acid group, completing the formation of the dicarboxylic acid. This oxidation is carried out by a fatty aldehyde dehydrogenase (ALDH), which also utilizes NAD+ as a cofactor. mdpi.comnih.gov The final product is this compound.

The key enzymes and transformations in this pathway are summarized in the table below.

| Step | Substrate | Key Enzyme Class | Cofactors | Intermediate/Product |

| 1 | Decenoic Acid | Cytochrome P450 Monooxygenase (CYP) | O₂, NADPH | 10-Hydroxy-decenoic acid |

| 2 | 10-Hydroxy-decenoic acid | Alcohol Dehydrogenase (ADH) | NAD⁺ | 10-Oxo-decenoic acid |

| 3 | 10-Oxo-decenoic acid | Aldehyde Dehydrogenase (ALDH) | NAD⁺ | This compound |

Genetic Engineering and Pathway Reconstruction for Enhanced Biosynthesis

To enhance the production of this compound in microbial hosts like E. coli and C. glutamicum, metabolic engineering strategies are employed to reconstruct and optimize the biosynthetic pathway. These strategies focus on increasing the metabolic flux towards the desired product while minimizing the formation of byproducts.

Key genetic engineering strategies include:

Heterologous Pathway Expression : The core of the strategy is the introduction of genes encoding the ω-oxidation pathway enzymes (CYP, ADH, and ALDH) from a suitable source into the production host. nih.govosti.gov The choice of enzymes with high activity and specificity for medium-chain fatty acids is crucial.

Increasing Precursor Supply : To maximize DCA output, the intracellular pool of the C10 fatty acid precursor must be increased. This can be achieved by overexpressing specific acyl-ACP thioesterases that terminate fatty acid synthesis at the C10 length, releasing free C10 fatty acids. nih.govnih.gov

Blocking Competing Pathways : The primary competing pathway is β-oxidation, which degrades fatty acids for energy. Deleting key genes in the β-oxidation pathway, such as those encoding acyl-CoA dehydrogenase (fadE) or the multifunctional enzyme (fadB), prevents the breakdown of the fatty acid precursor and the dicarboxylic acid product, redirecting the metabolic flux towards ω-oxidation. nih.govnih.govsemanticscholar.org In C. glutamicum, similar strategies of blocking β-oxidation have proven effective for enhancing DCA production. nih.govnih.gov

Optimization of Gene Expression : The expression levels of the introduced pathway genes must be carefully balanced to avoid the accumulation of toxic intermediates and to ensure efficient conversion. This is often achieved using tunable promoters and optimizing plasmid copy numbers.

A summary of common genetic modifications to engineer DCA production is provided in the table below.

| Engineering Strategy | Target | Genetic Modification | Organism(s) | Rationale |

| Pathway Introduction | ω-Oxidation | Heterologous expression of CYP monooxygenase, alcohol dehydrogenase, and aldehyde dehydrogenase | E. coli, C. glutamicum | Establishes the core biosynthetic route to DCAs. nih.govosti.gov |

| Precursor Supply | Fatty Acid Biosynthesis | Overexpression of C10-specific acyl-ACP thioesterase | E. coli | Increases the availability of C10 fatty acid substrate. nih.gov |

| Pathway Blocking | β-Oxidation | Deletion of fadD, fadE, or other fad genes | E. coli | Prevents degradation of fatty acid precursors and DCA products. nih.govnih.gov |

| Pathway Blocking | β-Oxidation | Disruption of acyl-CoA oxidase genes (POX) | Candida tropicalis | Redirects fatty acid flux from degradation to ω-oxidation. semanticscholar.org |

Synthetic Methodologies for Decenedioic Acid and Its Analogues

Conventional Chemical Synthesis Strategies

Traditional organic chemistry provides several robust pathways for the synthesis of decenedioic acid and its related dicarboxylic acids. These methods often involve oxidation, multi-step reactions, and dehydration processes.

A primary route to dicarboxylic acids involves the oxidative cleavage of unsaturated fatty acids. Oleic acid, an abundant 18-carbon monounsaturated fatty acid, is a common precursor. The double bond in oleic acid can be cleaved to yield shorter-chain dicarboxylic acids. For instance, ozonolysis of oleic acid is a well-established method that produces azelaic acid (a nine-carbon dicarboxylic acid) and nonanoic acid. google.com

The oxidation can also be performed using other oxidizing agents. Hydrogen peroxide, catalyzed by alumina-supported metal catalysts, has been used to cleave oleic acid, yielding a mixture of mono- and dicarboxylic acids. researchgate.net While not a direct route to this compound, these oxidative cleavage reactions of longer-chain unsaturated fatty acids demonstrate a fundamental strategy for producing dicarboxylic acids. The specific length of the resulting dicarboxylic acid depends on the position of the double bond in the starting fatty acid.

Fungi are also capable of oxidizing oleic acid. scielo.br For example, resting cells of Saccharomyces cerevisiae can convert oleic acid to 10-hydroxyoctadecanoic acid, while various Nocardia and Mycobacterium species can oxidize it to 10-oxo-octadecanoic acid. youtube.comchemicalbook.com Further oxidative cleavage of these intermediates can lead to dicarboxylic acids.

More complex, multi-step synthetic routes offer greater control and versatility in producing specific isomers of this compound and its analogues.

Olefin Metathesis: A powerful strategy for synthesizing unsaturated dicarboxylic acids is through olefin metathesis. The self-metathesis of monounsaturated fatty acids, such as oleic acid, using catalysts like the second-generation Grubbs catalyst, can produce long-chain unsaturated α,ω-dicarboxylic acids. researchgate.netias.ac.in This reaction is typically performed under solvent-free conditions and can achieve high conversions. researchgate.net For example, the self-metathesis of methyl oleate (B1233923) yields 9-octadecene (B1240498) and dimethyl 9-octadecenedioate. Subsequent hydrolysis of the diester would yield the corresponding dicarboxylic acid. Cross-metathesis with other olefins, like ethene (ethenolysis), can also be employed to produce terminal olefins and unsaturated esters of varying chain lengths, which can be further functionalized. scielo.brd-nb.info

Electrochemical Synthesis: Electrochemical methods provide an alternative route for synthesizing dicarboxylic acids. For instance, the electrochemical carboxylation of 1,3-dienes with carbon dioxide using a nickel cathode and an aluminum anode can produce unsaturated 1,6-dioic acids. researchgate.net While a direct electrochemical synthesis for this compound from a specific precursor is not widely reported, the principles of electrochemical carboxylation and dimerization are applicable. The Kolbe electrolysis of mono-methyl adipic acid on a graphite (B72142) anode, for example, has been shown to yield the dimethyl ester of decanedioic acid, a saturated analogue. sciengine.com This suggests the potential for electrochemical coupling reactions to construct the carbon backbone of this compound.

Other Multi-Step Approaches: The synthesis of complex molecules often involves a sequence of reactions to build the desired structure. ias.ac.inresearchgate.netnih.govcaymanchem.comnih.govmedchemexpress.com For example, to synthesize a specific isomer like cis-4-decene, one could start with the copper-catalyzed semihydrogenation of a corresponding alkyne. chemicalbook.com This alkene could then, in principle, be functionalized at both ends to introduce carboxylic acid groups through a series of oxidation and/or hydrolysis steps.

The dehydration of hydroxyacids presents a potential pathway to unsaturated carboxylic acids. While specific literature detailing the direct dehydration of a 10-carbon dihydroxy-dicarboxylic acid to this compound is limited, the general principle involves the removal of a water molecule to form a double bond. For example, 10-hydroxydecanoic acid is a known compound. wikipedia.orgresearchgate.netresearchgate.netnih.govnih.gov Theoretically, a dihydroxydecanoic acid could be dehydrated to form this compound. The challenge in such reactions is controlling the position and stereochemistry of the resulting double bond, as mixtures of isomers can be formed. chemistrysteps.com The synthesis of the necessary dihydroxy precursor would also be a required preliminary step.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the use of green chemistry principles to create more sustainable and environmentally friendly processes. nih.govorganic-chemistry.org This involves using renewable feedstocks, less hazardous reagents, and more efficient reaction conditions.

The synthesis of this compound can incorporate several green chemistry principles:

Use of Renewable Feedstocks: Unsaturated fatty acids, such as oleic and linoleic acid from vegetable oils, are renewable starting materials for producing dicarboxylic acids through methods like metathesis and oxidation. ias.ac.innih.gov

Atom Economy: Reactions like olefin metathesis can be designed to have high atom economy, where a large proportion of the atoms from the reactants are incorporated into the final product. scielo.br

Use of Safer Solvents and Reagents: Research is ongoing to replace hazardous solvents and strong oxidants with greener alternatives. nih.gov Electrochemical methods, for example, use electricity as a "reagent," avoiding the need for harsh chemical oxidants or reductants and minimizing waste. researchgate.netsciengine.comnih.govthieme-connect.dethieme-connect.de Similarly, biocatalytic routes operate in aqueous media under mild conditions. chemicalbook.com

Energy Efficiency: Developing catalytic processes, whether chemical or enzymatic, that operate at lower temperatures and pressures contributes to a more energy-efficient synthesis. nih.gov

An example of a greener approach is the electrochemical generation of (di)carboxylic acids from hydrocarbons with double or triple bonds using oxygen in a solvent-filled electrolysis cell. This method avoids the use of strong acids and heavy metals and does not produce nitrogen oxides, which are potent greenhouse gases. nih.gov

Chemoenzymatic and Biocatalytic Synthesis of this compound

Chemoenzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes to perform chemical transformations. thieme-connect.dechemicalbook.comchemspider.comfoodb.ca These approaches are often considered "green" as they typically occur in water under mild temperature and pH conditions.

One prominent biocatalytic strategy involves the use of whole microbial cells or isolated enzymes to convert fatty acids into dicarboxylic acids. For instance, a multi-step enzymatic cascade has been developed to produce sebacic acid (the saturated C10 dicarboxylic acid) from oleic acid. chemicalbook.com This cascade involves:

Hydration of the double bond in oleic acid by a hydratase.

Dehydrogenation of the resulting hydroxyl group to a ketone by an alcohol dehydrogenase (ADH).

Oxidation of the ketone by a Baeyer-Villiger monooxygenase (BVMO) to form an ester.

Hydrolysis of the ester to yield the final dicarboxylic acid products. sciengine.comchemicalbook.com

The regioselectivity of the BVMO enzyme is a critical factor in determining the final product distribution. sciengine.com

Another approach involves the use of cytochrome P450 monooxygenases (P450s). These enzymes can hydroxylate the terminal methyl group of fatty acids. For example, a two-step whole-cell biocatalytic process has been developed to produce 10-hydroxy-2-decenoic acid from decanoic acid. nih.gov The first step converts decanoic acid to trans-2-decenoic acid via a modified β-oxidation pathway in Escherichia coli. The second step employs a P450 enzyme to hydroxylate the terminal carbon. nih.gov This demonstrates the potential to create functionalized decenoic acids that could be further oxidized to this compound.

The integration of chemical and enzymatic steps (chemoenzymatic synthesis) offers a powerful and modular approach. thieme-connect.dechemspider.comfoodb.ca For example, a lipase (B570770) can be used to hydrolyze triglycerides from plant oils to release fatty acids, which are then converted to alkenes via a dual photocatalytic system. thieme-connect.dechemspider.comfoodb.ca Such alkenes could then be further functionalized to dicarboxylic acids.

Structural Modification and Functionalization of Decenedioic Acid Derivatives

Synthesis and Characterization of Hydroxylated Decenedioic Acid Derivatives (e.g., 10-Hydroxy-2-decenoic Acid)

A key hydroxylated derivative of this compound is 10-hydroxy-2-decenoic acid (10-HDA), an α,β-unsaturated carboxylic acid featuring a terminal hydroxyl group. researchgate.netnih.gov Its synthesis has been a significant area of research, employing both chemical and biosynthetic methods to achieve efficient production.

Chemical Synthesis: Classical chemical synthesis routes to 10-HDA have included methods such as Wittig reactions, ozonolysis, and Knoevenagel condensation. researchgate.net One practical approach involves a one-pot, tandem oxidation-Wittig process starting from commercially available 1,8-octanediol. This method yields (E)-10-hydroxy-2-decenoic acid ethyl ester, which is then hydrolyzed to produce 10-HDA. researchgate.net Another strategy utilizes the ozonolysis-reduction of oleic acid. researchgate.net

Biosynthesis: Biosynthetic routes, particularly using engineered microorganisms like Escherichia coli, have emerged as a more environmentally friendly alternative. researchgate.net These methods often involve multi-step whole-cell catalysis. A common strategy modifies the β-oxidation pathway of E. coli and utilizes P450 terminal hydroxylase enzymes to convert decanoic acid into 10-HDA. researchgate.netnih.gov

Researchers have continuously optimized these biosynthetic processes. For instance, a two-step continuous biosynthesis using decanoic acid as a substrate has been improved by enhancing the conversion of the intermediate, trans-2-decenoic acid. nih.govacs.org By overexpressing a glucose dehydrogenase with the P450 enzyme, the cofactor NAD(P)H is regenerated, improving the terminal hydroxylation step and yielding up to 525.1 mg/L of 10-HDA. nih.gov More recent efforts have focused on developing a one-step whole-cell catalytic process. By coexpressing several key enzymes in a modified E. coli strain, researchers achieved a 75.6% conversion of decanoic acid to 10-HDA, with a final concentration of 0.628 g/L in 10 hours. nih.govacs.org

Characterization: The characterization of synthesized 10-HDA is crucial to confirm its structure and purity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to identify and quantify the product. nih.gov

| Synthesis Method | Starting Material | Key Enzymes/Reagents | Yield/Conversion Rate | Reference |

| Two-Step Biosynthesis | Decanoic Acid | P450 (CYP153A33/M228L-CPRBM3), Glucose Dehydrogenase | 525.1 mg/L 10-HDA (75.0% conversion from intermediate) | nih.gov |

| One-Step Biosynthesis | Decanoic Acid | ACOX, FadE, Macs, YdiI, CYP | 0.628 g/L 10-HDA (75.6% conversion) | nih.govacs.org |

| Chemical Synthesis | 1,8-octanediol | MnO2, Ph3P=CHCO2Et | Not specified | researchgate.net |

| Chemical Synthesis | Oleic Acid | Ozonolysis-reduction | Not specified | researchgate.net |

Esterification and Amidation Reactions of this compound for Novel Compounds

The two carboxylic acid groups of this compound provide reactive sites for esterification and amidation, enabling the synthesis of a wide array of novel diesters and diamides. These reactions attach new functional groups, which can significantly alter the compound's physical and chemical properties.

Esterification: Esterification involves reacting the carboxylic acid groups with alcohols. Common methods are well-suited for dicarboxylic acids like this compound.

Fischer Esterification: This classic method involves reacting the dicarboxylic acid with an excess of a simple alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst. commonorganicchemistry.com

Steglich Esterification: For more sensitive or sterically hindered alcohols, the Steglich esterification is a mild and effective alternative. organic-chemistry.org This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction at room temperature. organic-chemistry.orgorganic-chemistry.org This approach is highly efficient and minimizes the formation of side products. organic-chemistry.org The synthesis of various dicarboxylate esters has been demonstrated using dicarboxylic acids (from succinic to dodecanedioic acid) and branched alcohols, achieving high yields between 88–98%. researchgate.net

Amidation: Amidation creates amide bonds by reacting the carboxylic acid groups with primary or secondary amines. This transformation is fundamental in synthesizing polyamide materials and various specialty chemicals.

Direct Catalytic Amidation: Modern methods focus on direct amidation that avoids the need to first convert the carboxylic acid to a more reactive derivative like an acid chloride. youtube.com Boric acid has been shown to be an effective catalyst for the direct reaction of carboxylic acids and amines, with water being the only byproduct. sciepub.com The proposed mechanism involves the formation of a mixed anhydride (B1165640) with the boric acid, which then acts as the acylating agent. sciepub.com

Coupling Reagents: Similar to esterification, coupling reagents can be used to facilitate amidation. Carbodiimides like N,N′-diisopropylcarbodiimide (DIC) have been used to successfully synthesize amides from a wide range of carboxylic acids and amines, even in aqueous media. researchgate.net

These esterification and amidation reactions allow for the systematic modification of this compound to produce libraries of new compounds with tailored properties for various industrial and research applications.

| Reaction Type | Reagents/Catalysts | Key Features | Reference |

| Fischer Esterification | Alcohol, Acid Catalyst | Best for simple alcohols used in excess. | commonorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions, suitable for acid-sensitive and sterically hindered substrates. | organic-chemistry.orgorganic-chemistry.org |

| Direct Catalytic Amidation | Amine, Boric Acid | Atom economical, water is the only byproduct. | sciepub.com |

| Amidation with Coupling Agent | Amine, DIC | Efficient for a wide range of substrates, can be performed in water. | researchgate.net |

Development of this compound Analogues with Modified Chain Lengths or Unsaturation Patterns

The development of analogues of this compound by modifying its ten-carbon backbone or the position and number of double bonds is a key strategy for fine-tuning its biological and chemical properties.

Modified Chain Lengths: The synthesis of dicarboxylic acids with chain lengths different from this compound (a C10 dicarboxylic acid) allows for the exploration of structure-activity relationships. For example, dodecanedioic acid (DDA), a C12 dicarboxylic acid, has been synthesized from renewable linoleic acid using a multi-enzymatic cascade in engineered E. coli. nih.gov This whole-cell one-pot process achieved a high productivity of 43.8 g L⁻¹ d⁻¹. nih.gov Similarly, the synthesis of various diesters has been accomplished using a range of dicarboxylic acids, including succinic (C4), glutaric (C5), adipic (C6), pimelic (C7), suberic (C8), azelaic (C9), and sebacic (C10) acids, demonstrating the versatility in chain length modification. researchgate.net

Modified Unsaturation Patterns: Altering the unsaturation within the carbon chain can lead to compounds with different geometries and reactivities. Acid-catalyzed cyclization of 2,4-diethylenic-diacids, for instance, can yield new γ- or δ-lactones, where the outcome depends on the substitution pattern of the unsaturated chain. researchgate.net This demonstrates how the unsaturation pattern can be manipulated to create entirely new cyclic structures from an open-chain diacid precursor. Such modifications are crucial for creating bioisosteres, where a part of the molecule is replaced with a chemical group that retains the original biological activity but possesses improved physicochemical properties. asynt.com

The strategic synthesis of analogues with varied chain lengths and unsaturation patterns is a powerful tool in medicinal chemistry and materials science for creating novel molecules with optimized performance. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Decenedioic Acid

High-Resolution Mass Spectrometry (HRMS) in Decenedioic Acid Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, providing highly accurate mass measurements that facilitate the determination of its elemental composition. pressbooks.pubresearchgate.net This level of precision, typically within 0.001 atomic mass units, allows for the confident identification of the molecular formula from a measured mass. researchgate.net For this compound (C₁₀H₁₆O₄), the theoretical exact mass is 200.10485899 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can achieve the resolution required to distinguish this compound from other compounds with the same nominal mass. researchgate.net

Electrospray ionization (ESI) is a commonly employed soft ionization technique for dicarboxylic acids, often in negative ion mode, which generates key ions for analysis. researchgate.net The most prominent ion is typically the deprotonated molecule, [M-H]⁻. researchgate.net Other adduct ions, such as [M+Cl]⁻, may also be observed depending on the solvent system used. lcms.cz In positive ion mode, particularly when using sodium salts in the electrospray solution, adducts like [M+Na]⁺ and [M-H+2Na]⁺ can be formed and are useful for detecting carboxylic acids. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the precursor ions yield characteristic fragmentation patterns that provide further structural information. researchgate.net For dicarboxylic acids, common fragmentation pathways of the [M-H]⁻ ion include dehydration and decarboxylation. researchgate.net The high mass accuracy of HRMS applied to these fragment ions enhances the confidence in structural assignments. nih.gov

Table 1: Theoretical HRMS Data for this compound (C₁₀H₁₆O₄) This table presents calculated exact masses for potential ions of this compound that could be observed in HRMS analysis.

| Ion Formula | Adduct/Fragment | Theoretical m/z | Ionization Mode |

| C₁₀H₁₅O₄⁻ | [M-H]⁻ | 199.0976 | Negative |

| C₁₀H₁₆O₄Na⁺ | [M+Na]⁺ | 223.0946 | Positive |

| C₁₀H₁₅O₄Na₂⁺ | [M-H+2Na]⁺ | 245.0766 | Positive |

| C₉H₁₅O₂⁻ | [M-H-CO₂]⁻ | 155.1077 | Negative |

| C₁₀H₁₃O₃⁻ | [M-H-H₂O]⁻ | 181.0870 | Negative |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules like this compound. nih.gov It provides detailed information about the carbon skeleton and the chemical environment of each proton.

In ¹³C NMR spectroscopy, the carboxyl carbons of dicarboxylic acids typically resonate in the downfield region of the spectrum. For α,β-unsaturated acids, this signal appears between approximately 165 to 172 ppm, while saturated aliphatic acid carbons are found further downfield, around 185 ppm. pressbooks.pub The carbons of the double bond in this compound would be expected in the alkene region (approx. 120-140 ppm), with the remaining aliphatic carbons appearing in the upfield region (approx. 20-40 ppm). oregonstate.edu

In ¹H NMR spectroscopy, the acidic protons of the carboxylic acid groups are highly characteristic, typically appearing as broad singlets far downfield, often between 10 and 13 ppm. princeton.edu This chemical shift is sensitive to concentration and the solvent used, due to variations in hydrogen bonding. pressbooks.pub These acidic protons can be exchanged with deuterium (B1214612) upon the addition of D₂O, causing their signal to disappear from the spectrum, which is a useful diagnostic test. pressbooks.pubyoutube.com The protons on the double bond (vinylic protons) would resonate in the range of 5-7 ppm, with their coupling constants providing information about the stereochemistry (cis or trans) of the double bond. The protons on the carbons adjacent to the carbonyl groups and the double bond would appear in the 2-3 ppm range, while other aliphatic protons would be found further upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Isomer (e.g., (E)-dec-5-enedioic acid) This table provides estimated chemical shift ranges based on general principles of NMR spectroscopy for organic compounds.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 (broad s) | 170 - 185 |

| -CH=CH- | 5.2 - 5.8 (m) | 125 - 135 |

| -CH₂-COOH | 2.2 - 2.5 (t) | 30 - 40 |

| =CH-CH₂- | 2.0 - 2.3 (m) | 25 - 35 |

| -CH₂- | 1.3 - 1.7 (m) | 20 - 30 |

Advanced Chromatographic Techniques for Quantitative Analysis in Complex Matrices

The quantitative analysis of this compound, especially in complex biological or environmental samples, relies on the high separation efficiency of modern chromatographic techniques coupled with sensitive detectors.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of organic acids, including higher resolution, greater sensitivity, and faster analysis times. waters.comwaters.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in improved separation efficiency. waters.com

For dicarboxylic acids, reversed-phase chromatography is commonly used. A typical setup involves a C18 or a phenyl-hexyl column. waters.comnih.gov The mobile phase often consists of a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water, with an acidic modifier such as formic acid to ensure the carboxylic acid analytes are in their protonated form, which enhances retention on the nonpolar stationary phase. nih.govnih.gov The use of UPLC coupled with mass spectrometry (UPLC-MS), particularly with detectors like a Quadrupole Time-of-Flight (QTOF), allows for both sensitive quantification and confident identification based on accurate mass, making it a powerful tool for analyzing this compound in complex samples like urine or plasma. nih.govoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. ajpaonline.com However, dicarboxylic acids like this compound are polar and non-volatile, requiring a chemical derivatization step prior to analysis to increase their volatility and improve their chromatographic behavior. jfda-online.comcolostate.edu

Common derivatization methods include esterification (e.g., to form methyl or butyl esters) or silylation. colostate.eduresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar carboxylic acid groups into their corresponding trimethylsilyl (B98337) (TMS) esters. nih.govresearchgate.net This process makes the analyte more volatile and less prone to interacting with the GC column, resulting in sharper, more symmetrical peaks. nih.gov

Once derivatized, the compound is separated on a GC column, typically a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase. ajpaonline.com The separated components then enter the mass spectrometer, which is often a single quadrupole or ion trap analyzer. Electron ionization (EI) is the most common ionization source in GC-MS, which causes extensive fragmentation of the molecule. The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can be used for structural confirmation and identification by comparison to spectral libraries. nih.gov For silylated dicarboxylic acids, characteristic fragments often arise from the loss of a methyl group ([M-15]⁺) or cleavage related to the silyl (B83357) groups. nih.govchalmers.se

Hyphenated Techniques for Comprehensive this compound Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for comprehensive analysis. nih.govspringernature.com The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly powerful for the targeted quantitative analysis of dicarboxylic acids in complex biological matrices. nih.govresearchgate.net This approach leverages the superior separation of UPLC with the high selectivity and sensitivity of tandem mass spectrometry, often using a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. longdom.org

For untargeted or discovery-based studies, the hyphenation of UPLC with high-resolution mass spectrometry (e.g., UPLC-QTOF-MS) is the method of choice. nih.govoup.com This technique provides high-resolution separation and accurate mass data for both the parent ion and its fragments, enabling the confident identification of unknown compounds and the comprehensive profiling of all detectable analytes in a sample, including isomers and metabolites of this compound. nih.gov The combination of retention time, accurate mass, and fragmentation data provides a very high degree of certainty in compound identification. nih.gov

Roles of Decenedioic Acid in Biological Systems and Biochemical Processes Non Human Focus

Involvement in Lipid and Fatty Acid Metabolism in Model Organisms

While extensive research on the specific metabolic pathways of decenedioic acid in all model organisms is not widely documented, its biosynthesis and role as a fatty acid derivative are integral to lipid metabolism, especially in insects. The fat body in insects is a central metabolic organ responsible for the synthesis, storage, and mobilization of lipids. nih.govnih.gov Fatty acids are synthesized de novo from precursors like acetyl-CoA and are crucial for energy storage, structural components of cell membranes, and as precursors for signaling molecules. nih.govmdpi.com

In holometabolous insects, such as the honey bee (Apis mellifera), lipid metabolism is fundamental for development, metamorphosis, and reproduction. nih.gov The production of this compound derivatives, such as those found in queen mandibular pheromone, is a specialized branch of fatty acid metabolism. These compounds are synthesized from common fatty acid precursors, highlighting the adaptability of lipid metabolic pathways to create functionally diverse molecules. nih.gov

In the model organism Caenorhabditis elegans, fatty acid metabolism is well-conserved and essential for development and reproduction. mdpi.comnih.gov Studies on this nematode have revealed intricate networks regulating the synthesis of various fatty acids, including the production of monounsaturated fatty acids like oleic acid by stearoyl-CoA desaturases. nih.gov While direct metabolism of this compound is not a primary focus in C. elegans research, the organism serves as a valuable model for understanding the fundamental principles of fatty acid synthesis and modification, which are applicable to the formation of dicarboxylic acids. nih.govresearchgate.net Similarly, Drosophila melanogaster is a powerful model for studying metabolic diseases and the genetic regulation of metabolism, including pathways that could be involved in the synthesis of dicarboxylic acids. nih.govnih.gov

The table below summarizes key aspects of fatty acid metabolism relevant to the synthesis of this compound derivatives in model organisms.

| Model Organism | Relevant Metabolic Process | Key Enzymes/Pathways | Significance |

| Apis mellifera (Honey Bee) | Biosynthesis of Queen Mandibular Phoromone components (e.g., 9-ODA, 10-HDA) | Fatty Acid Synthase (FAS), Desaturases, Hydroxylases | Production of essential pheromones for social regulation. nih.govwikipedia.org |

| Drosophila melanogaster | General Fatty Acid and Ecdysteroid Metabolism | Cytochrome P450 enzymes, Fatty Acid Synthase | Provides a genetic model for understanding the synthesis of lipid-derived signaling molecules. nih.govnih.gov |

| Caenorhabditis elegans | De novo Fatty Acid Synthesis and Desaturation | FAT-5, FAT-6, FAT-7 (Stearoyl-CoA Desaturases) | Offers insights into conserved pathways of fatty acid modification and the production of signaling lipids. mdpi.comnih.gov |

Intercellular and Inter-organismal Signaling Roles Attributed to this compound

Derivatives of this compound are prominent signaling molecules, particularly in the honey bee, Apis mellifera. These compounds are key components of the Queen Mandibular Pheromone (QMP), a complex chemical blend that regulates colony cohesion, worker bee physiology, and reproductive behavior. wikipedia.orgnih.gov

9-Oxo-2-decenoic acid (9-ODA) is a primary and well-studied component of QMP. pnas.org It functions as a multi-purpose pheromone:

Releaser Pheromone : It attracts worker bees to the queen, initiating and maintaining the retinue response where workers tend to the queen. nih.govnih.gov

Primer Pheromone : It physiologically inhibits ovary development in worker bees, ensuring the queen's reproductive dominance. pnas.orgroyalsocietypublishing.org

Sex Pheromone : During mating flights, 9-ODA acts as a long-distance attractant for male drones. pnas.orgwikipedia.org

10-Hydroxy-2-decenoic acid (10-HDA) is another crucial fatty acid derivative found in royal jelly and the QMP. nih.govnih.gov While 9-ODA is a potent signal on its own, 10-HDA works synergistically with other components of the QMP to elicit the full range of behavioral and physiological responses in the colony. nih.govwikipedia.org For instance, the combination of 9-ODA and 9-HDA enhances the attraction of drones at close range. wikipedia.org

The table below details the components and functions of the Queen Mandibular Pheromone.

| Pheromone Component | Chemical Name | Function | Type of Signaling |

| 9-ODA | 9-oxo-2-decenoic acid | Attracts workers, inhibits worker ovary development, drone sex attractant. pnas.orgnih.govwikipedia.org | Inter-organismal (Queen to Worker/Drone) |

| 9-HDA | 9-hydroxydec-2-enoic acid | Synergist for retinue behavior and drone attraction. nih.govwikipedia.org | Inter-organismal (Queen to Worker/Drone) |

| HOB | Methyl p-hydroxybenzoate | Synergist for retinue behavior. wikipedia.orggoogle.com | Inter-organismal (Queen to Worker) |

| HVA | 4-hydroxy-3-methoxyphenylethanol | Synergist for retinue behavior. wikipedia.orggoogle.com | Inter-organismal (Queen to Worker) |

The signaling role of this compound derivatives extends beyond honey bees. In some fungi, dicarboxylic acids can act as signaling molecules to regulate growth and development in response to environmental cues. nih.gov

Biochemical Interactions with Cellular Components in Non-Clinical Models

The signaling functions of this compound derivatives are mediated by specific biochemical interactions with cellular components, most notably with protein receptors.

In honey bee drones, the perception of 9-oxo-2-decenoic acid (9-ODA) is a well-characterized example of such an interaction. 9-ODA is detected by a specific odorant receptor, AmOR11 , which is highly expressed in the antennae of drones. pnas.orgresearchgate.net The binding of 9-ODA to AmOR11 initiates a signal transduction cascade in the olfactory receptor neurons, leading to the drone's behavioral response of attraction towards the queen. wikipedia.org Functional studies using Xenopus oocytes to express AmOR11 confirmed its specific and high-affinity binding to 9-ODA. researchgate.net

Another significant biochemical interaction involves 10-hydroxy-2-decenoic acid (10-HDA) in the context of royal jelly. Royal jelly's viscosity is crucial for queen bee development, and this property is partly due to the formation of fibrillar structures by the major royal jelly protein 1 (MRJP1)/apisimin complex. eje.czdoi.org 10-HDA, a major fatty acid component of the mandibular gland secretion that is mixed into royal jelly, has been shown to induce the fibril formation of this protein complex. eje.czresearchgate.net This interaction demonstrates a structural role for a this compound derivative in modulating the physical properties of a biological substance.

The table below summarizes these specific biochemical interactions.

| Compound | Interacting Cellular Component | Organism/System | Nature of Interaction | Biological Outcome |

| 9-oxo-2-decenoic acid (9-ODA) | Odorant Receptor (AmOR11) | Apis mellifera (Drone) | Ligand-receptor binding in olfactory neurons. pnas.orgresearchgate.net | Drone attraction for mating. wikipedia.orgwikipedia.org |

| 10-hydroxy-2-decenoic acid (10-HDA) | Major Royal Jelly Protein 1 (MRJP1)/apisimin complex | Apis mellifera (Royal Jelly) | Induces fibril formation of the protein complex. eje.czdoi.orgresearchgate.net | Contributes to the viscosity of royal jelly. eje.cz |

These examples in non-human models illustrate the diverse and vital roles of this compound and its derivatives, functioning as both specific signaling molecules and modulators of protein structure and function.

Industrial and Material Science Applications of Decenedioic Acid As a Chemical Building Block

Decenedioic Acid in Polymer Chemistry and Bioplastics Development

This compound, a dicarboxylic acid, serves as a valuable monomer in the field of polymer chemistry, particularly in the synthesis of polyesters through condensation polymerization. youtube.comyoutube.com This type of polymerization involves a reaction between two different monomers, in this case, a dicarboxylic acid and a diol (an alcohol with two hydroxyl groups), to form a larger polymer chain with the concurrent release of a small molecule, typically water. youtube.comyoutube.com The resulting ester bonds form the backbone of the polyester (B1180765) resin. youtube.com The specific characteristics of the resulting polymer, such as flexibility and durability, can be tailored by the choice of the dicarboxylic acid and diol monomers. youtube.com

The growing environmental concerns over conventional plastics have spurred significant research and development in bioplastics. researchgate.netchemistryislife.com Bioplastics are defined as plastics that are either bio-based, biodegradable, or both. chemistryislife.commdpi.com Bio-based plastics are derived from renewable biomass sources, such as vegetable fats and oils, corn starch, or microbiota. chemistryislife.com The utilization of bio-based monomers is crucial for the development of sustainable polymers that can reduce the reliance on fossil fuels. rsc.orgnearchimica.it

This compound, particularly when derived from renewable resources, is a potential building block for bio-based polyesters. rsc.org The incorporation of such bio-derived dicarboxylic acids into polymerization processes contributes to the development of more sustainable plastic alternatives. nih.gov While specific commercial examples of bioplastics solely based on this compound are not widespread, the fundamental principles of polymer chemistry support its application in creating these environmentally friendlier materials. The synthesis of copolyesters from bio-based dicarboxylic acids like sebacic acid with other renewable monomers such as isosorbide (B1672297) has been demonstrated, indicating a viable pathway for similar applications of this compound. rsc.org

Below is a table summarizing the key monomer types in polyester synthesis:

| Monomer Type | Functional Groups | Role in Polymerization | Example |

| Dicarboxylic Acid | Two carboxyl groups (-COOH) | Forms ester linkages with diols | This compound |

| Diol | Two hydroxyl groups (-OH) | Forms ester linkages with dicarboxylic acids | Ethylene Glycol |

Precursor for Specialty Chemicals and Fine Chemical Synthesis

This compound functions as a precursor in the synthesis of specialty and fine chemicals. Fine chemicals are characterized as pure, single chemical substances that are produced in smaller volumes through complex manufacturing processes. curiaglobal.commdpi.com These compounds are not sold directly to consumers but are used as intermediates for the production of specialty chemicals, which have specific applications in various industries, including pharmaceuticals, agriculture, and advanced materials. curiaglobal.com

The value of this compound as a precursor lies in its chemical structure. As a dicarboxylic acid, it possesses two reactive carboxyl groups. wikipedia.orgnih.govnih.gov These functional groups can undergo a variety of chemical reactions, such as esterification and acylation, allowing for the synthesis of more complex molecules. vandemark.com This versatility makes it a useful building block in multi-step syntheses common in the fine chemical industry. vandemark.comazelis.com

The production of fine chemicals is a critical component of the broader chemical industry, bridging the gap between commodity chemicals and high-value specialty products. mdpi.com The use of versatile intermediates like this compound is essential for creating the tailored molecules required for these specialized applications. azelis.com

The following table outlines the hierarchy and relationship between different types of chemicals:

| Chemical Category | Description | Relationship to this compound |

| Commodity Chemicals | Produced in large volumes at low cost. | Can be a source for producing intermediates. |

| Fine Chemicals | Pure, complex substances produced in smaller batches at higher cost. mdpi.com | This compound can be used as a precursor. |

| Specialty Chemicals | Formulations of various chemical substances designed for specific end-uses. curiaglobal.com | Synthesized from fine chemical intermediates. |

| Active Pharmaceutical Ingredients (APIs) | The biologically active components of a drug. curiaglobal.com | A key application area for specialty chemicals derived from fine chemical intermediates. |

Contributions to Bio-based Materials and Renewable Resource Utilization

The transition towards a bio-based economy, which relies on renewable resources instead of finite fossil fuels, is a critical step in addressing climate change and promoting sustainability. ieabioenergy.com Bio-based materials are derived from biomass, which includes a wide range of organic matter from sources like plants and microorganisms. nearchimica.itkit.edu A key advantage of using renewable feedstocks is the potential to reduce the carbon footprint, as the carbon dioxide released during the material's lifecycle is part of the natural biogenic carbon cycle. nearchimica.it

This compound contributes to this shift as it can be sourced from renewable biological processes. It has been identified as a natural product found in the fungus Aspergillus unilateralis, highlighting a potential biosynthetic route for its production. wikipedia.orgnih.gov The production of chemicals from biomass is a cornerstone of modern biorefineries, which aim to convert renewable feedstocks into a range of valuable products, including biofuels and bio-based chemicals. researchgate.net

Within the biorefinery concept, certain bio-based molecules are identified as "platform chemicals" due to their versatility in being converted into a wide array of other useful substances. researchgate.net While much focus has been on C4 dicarboxylic acids like succinic acid, the principles of utilizing bio-derived platform chemicals are broadly applicable. mdpi.com By being available from renewable sources, this compound can serve as a building block for a variety of bio-based products, thus supporting the broader goals of renewable resource utilization and a circular economy. ieabioenergy.comresearchgate.net

The table below details different types of renewable resources and their potential products:

| Renewable Resource | Description | Potential Products |

| Lignocellulosic Biomass | Plant dry matter (e.g., wood, agricultural waste) | Biofuels, Phenols, Furfurals researchgate.net |

| Sugars and Starches | Derived from crops like corn and sugarcane | Lactic Acid, Sugar Alcohols, Bio-based polyesters researchgate.netmdpi.com |

| Vegetable Oils | Extracted from plants | Fatty acids, Glycerol, Bioplastics nih.govkit.edu |

| Microbial Fermentation | Using microorganisms to convert feedstocks | Dicarboxylic acids (e.g., this compound), Polyhydroxyalkanoates (PHA) wikipedia.orgmdpi.com |

Computational and Theoretical Studies on Decenedioic Acid

Molecular Modeling and Conformational Analysis of Decenedioic Acid Isomers

The flexibility of the aliphatic chain in this compound allows its various isomers to adopt a multitude of conformations. Molecular modeling techniques, particularly conformational analysis, are employed to identify the most stable three-dimensional structures and to understand the energy landscape of their interconversion.

Computational studies on similar dicarboxylic acids have shown that methods like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) are crucial for exploring the conformational landscape. acs.orgnih.gov These studies reveal that in the gas phase, conformations are often stabilized by intramolecular hydrogen bonds. researchgate.net However, in a condensed phase or in solution, intermolecular interactions with solvent molecules can significantly alter the preferred conformations. acs.orgnih.gov For unsaturated fatty acids, the cis or trans configuration of the double bond introduces a kink or a more linear shape, respectively, which further dictates the possible conformations. wikipedia.org

For this compound, it is expected that the trans isomers will have a more extended, linear conformation, while the cis isomers will be more bent. The relative energies of different conformers (e.g., gauche vs. trans along the C-C bonds) determine their population at a given temperature. While specific high-level computational studies detailing the full conformational landscape of all this compound isomers are not extensively available in public literature, the principles derived from studies on analogous dicarboxylic and unsaturated fatty acids provide a strong framework for understanding their behavior.

Table 1: Predicted Physicochemical Properties of this compound Isomers

| Property | (E)-dec-2-enedioic acid | cis-4-Decenedioic acid | (E)-dec-5-enedioic acid |

| Molecular Formula | C₁₀H₁₆O₄ | C₁₀H₁₆O₄ | C₁₀H₁₆O₄ |

| Molar Mass | 200.23 g/mol | 200.23 g/mol | 200.23 g/mol |

| XLogP3-AA | 1.4 | 1.4 | 1.2 |

| Hydrogen Bond Donor Count | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |

| Rotatable Bond Count | 7 | 8 | 7 |

| Polar Surface Area | 74.6 Ų | 74.6 Ų | 74.6 Ų |

Source: Data compiled from PubChem entries for CID 6442613, CID 9543671, and CID 6365428. nih.govhmdb.cawikipedia.org

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of molecules. researchgate.nettandfonline.com For this compound, these calculations can predict various molecular descriptors that provide insight into its stability and reaction tendencies.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

The presence of the carbon-carbon double bond in this compound makes it more reactive than its saturated counterpart, sebacic acid. quora.combritannica.com The double bond acts as a site of high electron density, making it susceptible to electrophilic attack. The carboxyl groups, on the other hand, can act as both hydrogen bond donors and acceptors and can be deprotonated to form carboxylates.

Other calculated reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity.

While specific DFT studies on this compound are not widely published, research on similar unsaturated dicarboxylic acids demonstrates the utility of these calculations. For instance, studies on maleic and fumaric acids (four-carbon unsaturated dicarboxylic acids) have extensively characterized their electronic structures and reactivity. acs.org

Table 2: Representative Quantum Chemical Parameters for Unsaturated Dicarboxylic Acids (Illustrative)

| Parameter | Maleic Acid (cis) | Fumaric Acid (trans) |

| EHOMO (eV) | -7.5 | -7.6 |

| ELUMO (eV) | -0.8 | -1.0 |

| HOMO-LUMO Gap (eV) | 6.7 | 6.6 |

| Dipole Moment (Debye) | 3.2 | 0.0 |

Note: These values are illustrative and based on general findings for simple unsaturated dicarboxylic acids. Specific values for this compound isomers would require dedicated calculations.

Simulation of this compound Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govyoutube.com These simulations can provide detailed insights into how a ligand, such as this compound, interacts with and binds to a biological macromolecule, typically a protein. nih.govscite.ai

Given its nature as a dicarboxylic fatty acid, this compound is a potential ligand for fatty acid binding proteins (FABPs). mdpi.comnih.gov FABPs are a family of intracellular proteins that transport fatty acids and other lipophilic substances. conicet.gov.ar MD simulations of FABPs with various fatty acids have revealed the mechanism of ligand entry, binding, and release, which often involves conformational changes in the protein, such as the opening of a "portal" region. mdpi.comconicet.gov.ar

A simulation of this compound with an FABP would likely involve the following steps:

System Setup: A high-resolution structure of the target protein (e.g., heart-type FABP) is obtained from a database like the Protein Data Bank. conicet.gov.ar A 3D model of the this compound isomer is generated and placed near the protein's binding site. The entire system is then solvated in a box of water molecules with appropriate ions to mimic physiological conditions. yale.edu

Simulation: The interactions between all atoms are described by a force field (e.g., AMBER, CHARMM). nih.gov The simulation proceeds by calculating the forces on each atom and using Newton's laws of motion to predict their positions and velocities over short time steps (femtoseconds).

Analysis: The resulting trajectory, which can span from nanoseconds to microseconds, is analyzed to understand the dynamics of the interaction. Key aspects to analyze include the stability of the protein-ligand complex, the specific hydrogen bonds and hydrophobic interactions that form, the conformational changes in both the protein and the ligand, and the calculation of binding free energy to predict the affinity of the interaction. researchgate.net

Emerging Research Directions and Future Perspectives for Decenedioic Acid

Integration of Omics Technologies in Decenedioic Acid Research

The efficient production of this compound, primarily through microbial fermentation, relies on a deep understanding and strategic manipulation of cellular metabolism. nih.gov Omics technologies, which provide a system-wide view of biological processes, are indispensable tools for engineering microbial cell factories. nih.gov These high-throughput methods allow researchers to move beyond single-gene analyses and embrace a holistic approach to metabolic engineering. nih.gov

Genomics and Transcriptomics: These technologies are foundational for identifying the genes involved in the biosynthesis of dicarboxylic acids. The primary pathway for producing this compound in microbes like the yeast Candida tropicalis is the ω-oxidation of decenoic acid or related fatty acids. nih.govresearchgate.net This pathway involves a series of enzymes, including cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases. nih.govnih.gov Genomic sequencing helps identify the full genetic blueprint of production strains, while transcriptomics (analyzing RNA) reveals which genes are activated or suppressed under specific production conditions, providing clues for targeted genetic engineering. nih.gov

Metabolomics: Metabolomics involves the comprehensive analysis of all metabolites within a biological system. nih.gov This technology is crucial for tracking the conversion of substrates (like fatty acids) into this compound and for identifying the formation of unwanted byproducts. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can precisely quantify isomers of this compound, such as cis-4-decenedioic acid and cis-5-decenedioic acid. nih.govhmdb.canih.gov This detailed metabolic profile helps researchers understand flux distribution and devise strategies to redirect metabolic pathways toward the desired product.

The integration of these omics platforms, often referred to as multi-omics, provides a comprehensive, multi-layered understanding of the microbial host. mdpi.com By correlating data from the genome, transcriptome, proteome, and metabolome, scientists can build sophisticated models to predict the effects of genetic modifications and optimize fermentation processes for maximal this compound production. mdpi.com

| Omics Technology | Application in this compound Research | Key Research Findings Enabled |

|---|---|---|

| Genomics | Identification of genes encoding enzymes for the ω-oxidation pathway. | Provides the genetic blueprint for targeted engineering of microbial strains. |

| Transcriptomics | Analysis of gene expression levels to understand cellular responses during fermentation. | Reveals regulatory networks and identifies genes to upregulate or downregulate. |

| Proteomics | Quantification of key enzymes to identify metabolic bottlenecks. nih.gov | Directly measures the protein machinery, highlighting rate-limiting steps in biosynthesis. mdpi.com |

| Metabolomics | Quantification of this compound, its isomers, and metabolic byproducts. nih.govnih.gov | Tracks metabolic flux and provides a direct measure of product yield and purity. nih.gov |

| Multi-Omics | Integrated analysis of data from all omics levels for systems-level understanding. mdpi.com | Creates comprehensive models for predictive and rational strain engineering. mdpi.com |

Novel Applications in Biorefinery and Sustainable Chemistry

This compound is positioned to become a valuable platform chemical within the framework of a modern biorefinery, which aims to convert renewable biomass into a spectrum of value-added products. wsu.eduwur.nlnih.gov Its production from renewable feedstocks like vegetable oils via fermentation aligns perfectly with the principles of green and sustainable chemistry. digitellinc.commdpi.comnih.gov

The primary application for this compound is as a monomer for the synthesis of advanced polymers. digitellinc.comnih.gov Dicarboxylic acids are essential building blocks for producing polyamides and polyesters. mdpi.com For example, 1,12-dodecanedioic acid is a key component of Nylon 6,12. digitellinc.com this compound, as a C10 analogue, can be used to create novel nylons and polyesters with specific properties.

Crucially, the carbon-carbon double bond within the this compound molecule introduces functionality that is not present in its saturated counterparts like sebacic acid (decanedioic acid). researchgate.net This unsaturation can be exploited for further chemical modifications, such as cross-linking, which can impart unique properties like improved flexibility or thermosetting behavior to the final polymer. researchgate.net This opens the door to creating a new generation of bio-based polymers for applications in coatings, adhesives, and advanced composites. escholarship.orgyoutube.com

Furthermore, the development of efficient biocatalytic routes to produce this compound from renewable resources reduces the reliance on fossil fuels and mitigates the environmental impact associated with conventional chemical manufacturing. nih.govdigitellinc.comresearchgate.net Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, often occurs under milder conditions (lower temperature and pressure) and with higher specificity, generating less waste than traditional chemical synthesis. nih.govnih.gov

| Novel Application Area | Description and Sustainability Benefit | Relevant Chemical Compounds |

|---|---|---|

| Functional Polyamides | Use as a monomer to produce new bio-based nylons. The unsaturation allows for cross-linking, potentially improving material strength and thermal resistance. | Diamines |

| Advanced Polyesters | Creation of degradable or functional polyesters for specialty applications. Reduces dependence on petroleum-derived terephthalic acid. mdpi.com | Diols (e.g., Ethylene Glycol, Propylene Glycol) |

| Bio-based Plasticizers | Esterification of this compound can yield high-performance plasticizers, offering a non-toxic alternative to phthalate-based compounds. | Alcohols |

| Coatings and Resins | The double bond serves as a reactive site for polymerization, creating durable and sustainable coatings and resins. | - |

| Platform Chemical Intermediate | Can be chemically converted into other valuable molecules, serving as a versatile hub in a biorefinery. wsu.edunih.gov | Other dicarboxylic acids, diamines |

Interdisciplinary Research Gaps and Collaborative Opportunities

While the potential for this compound is clear, significant challenges must be addressed to achieve commercially viable production and widespread application. Overcoming these hurdles will require extensive collaboration across multiple scientific and engineering disciplines. mdpi.comnord.no

One of the primary research gaps is the economic feasibility of the bioproduction process. wsu.edu While laboratory-scale production has been demonstrated, scaling up to an industrial level presents challenges related to catalyst efficiency, fermentation time, and downstream processing costs. researchgate.netdigitellinc.com The biocatalysts, typically engineered yeasts, often exhibit limited efficacy and stability under harsh industrial conditions. digitellinc.com Furthermore, the purification of long-chain dicarboxylic acids from complex fermentation broths remains a significant and costly bottleneck. researchgate.net

Addressing these gaps necessitates a highly interdisciplinary approach. Metabolic engineers and synthetic biologists must collaborate to develop more robust and efficient microbial strains. nih.gov This involves not only optimizing the primary production pathway but also engineering the host organism to tolerate industrial feedstocks and conditions. researchgate.net Simultaneously, chemical and process engineers are needed to design innovative bioreactor configurations and develop more efficient, cost-effective separation and purification technologies. researchgate.net

Another major gap exists between the production of the monomer and its end-use application. There is a need for collaboration between biotechnologists and material scientists. Material scientists can define the performance characteristics required for new polymers, guiding the efforts of metabolic engineers to produce specific monomers like this compound. researchgate.net In turn, as new bio-based monomers become available, material scientists can explore their incorporation into novel polymers and characterize their physical and chemical properties. mdpi.comrug.nl Finally, the integration of artificial intelligence and machine learning can accelerate progress by modeling complex biological systems and optimizing biorefinery process parameters, a task that requires collaboration between data scientists and bioprocess engineers. mdpi.com

| Research Gap | Description | Required Interdisciplinary Collaboration |

|---|---|---|

| Biocatalyst Efficiency and Robustness | Current microbial strains have insufficient production rates, yields, and stability for cost-effective industrial-scale production. digitellinc.commdpi.com | Metabolic Engineers, Synthetic Biologists, and Microbiologists to engineer superior production hosts. |

| Process Scalability and Economics | High costs associated with fermentation, co-factor regeneration, and especially downstream purification hinder commercial viability. researchgate.netmdpi.com | Chemical/Process Engineers and Biotechnologists to optimize bioreactor design and develop efficient separation techniques. |

| Monomer-to-Polymer Translation | Lack of data and testing on the performance of polymers derived from novel bio-based monomers like this compound. researchgate.net | Material Scientists, Polymer Chemists, and Chemical Engineers to synthesize and characterize new materials. |

| Feedstock Flexibility | Dependence on refined feedstocks (e.g., pure fatty acids) rather than raw, less expensive biomass streams. | Biochemists and Process Engineers to develop pretreatment and conversion technologies for lignocellulosic or waste oil feedstocks. |

| Predictive Modeling | Difficulty in accurately modeling complex cellular metabolism and large-scale process dynamics to guide optimization efforts. | Data Scientists, AI/Machine Learning Experts, and Bioprocess Engineers to develop predictive models for strain design and process control. mdpi.com |

Q & A

Q. How can this compound be synthesized and purified for experimental use?

- Methodology : Opt for chemical synthesis using dienoic acid precursors under controlled oxidative conditions. Purify via preparative HPLC with a C18 column, and validate purity using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) .

- Challenges : Monitor isomer formation during synthesis, as structural variants (e.g., positional double bonds) may confound results .

Q. What factors influence the stability of this compound in aqueous solutions?

- Methodology : Conduct pH-dependent stability assays (pH 2–12) at varying temperatures. Use ultra-performance liquid chromatography (UPLC) to quantify degradation products. Statistical analysis (e.g., ANOVA) identifies significant stability thresholds .

- Data Interpretation : Report degradation half-lives and propose buffer systems for optimal storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across studies?

- Methodology : Perform systematic comparisons using orthogonal techniques (e.g., NMR for structural confirmation, X-ray crystallography for absolute configuration). Replicate experiments under standardized conditions to isolate variables like solvent polarity or temperature .

- Case Study : Address conflicting carbon-chain annotations (e.g., C10 vs. C20) by verifying molecular formulas via elemental analysis .

Q. What experimental designs are optimal for studying this compound’s role in metabolic pathways?

- Methodology : Employ isotopic labeling (e.g., ¹³C-glucose tracing) in cell cultures to track incorporation into this compound. Combine with knockout models to assess enzyme-specific interactions. Use multivariate analysis to correlate flux data with pathway activity .

- Data Contradictions : Reconcile conflicting enzymatic activity reports by controlling for cofactor availability (e.g., NADPH/NAD⁺ ratios) .

Q. How can detection limits for this compound be improved in lipid-rich samples?

- Methodology : Optimize lipid removal via solid-phase extraction (SPE) prior to RPLC-HRMS. Validate recovery rates using spike-and-recovery experiments. Compare hydrophilic interaction liquid chromatography (HILIC) and RPLC to assess matrix interference .

- Statistical Tools : Use limit of detection (LOD) and limit of quantification (LOQ) calculations based on signal-to-noise ratios .

Q. What are the implications of this compound’s structural isomerism on its biological activity?

- Methodology : Synthesize and isolate isomers (e.g., 2- vs. 3-Decenedioic acid) and test their effects in cell-based assays (e.g., cytotoxicity, receptor binding). Apply molecular docking simulations to predict isomer-specific interactions .

- Data Interpretation : Use dose-response curves and IC₅₀ values to quantify potency differences .

Methodological Best Practices

- Data Validation : Cross-reference findings with open-access databases (e.g., PubChem, HMDB) to confirm spectral matches .

- Ethical Reporting : Disclose instrument parameters (e.g., ionization mode, collision energy) to ensure reproducibility .

- Contradiction Management : Publish raw datasets and negative results to foster transparency in structural or functional debates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.